molecular formula C9H22N2 B12649082 N1,N2-Diisopropyl-1,2-propanediamine CAS No. 4042-11-9

N1,N2-Diisopropyl-1,2-propanediamine

Cat. No.: B12649082
CAS No.: 4042-11-9
M. Wt: 158.28 g/mol
InChI Key: FUJUAXDOMMJSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N2-Diisopropyl-1,2-propanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Diisopropyl-1,2-propanediamine can be synthesized through the reductive amination of isopropanolamine. The reaction involves the use of a catalyst, such as Raney nickel, and an additive like potassium carbonate to improve selectivity. The reaction conditions typically include a temperature range of 80-120°C and a hydrogen pressure of 1-5 MPa. The yield of the product can reach up to 80% under optimized conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction parameters are carefully controlled to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Diisopropyl-1,2-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.

Scientific Research Applications

N1,N2-Diisopropyl-1,2-propanediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N1,N2-Diisopropyl-1,2-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N2-Diisopropyl-1,2-propanediamine is unique due to its enhanced steric hindrance and lipophilicity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

4042-11-9

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

1-N,2-N-di(propan-2-yl)propane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-7(2)10-6-9(5)11-8(3)4/h7-11H,6H2,1-5H3

InChI Key

FUJUAXDOMMJSRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.